
2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans-: is an organic compound that belongs to the class of tetrahydropyrans This compound features a six-membered ring containing five carbon atoms and one oxygen atom, with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- typically involves the hydrogenation of dihydropyran derivatives. One classic procedure is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method ensures the formation of the desired tetrahydropyran ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the tetrahydropyran ring.
Substitution: Substitution reactions can introduce different substituents to the ring system, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it valuable in the development of new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use as a scaffold for the design of new pharmaceuticals with potential therapeutic effects.
Medicine: In medicine, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads in drug discovery.
Industry: Industrially, the compound is used in the production of various fine chemicals and intermediates. Its stability and reactivity make it suitable for use in various chemical processes.
作用機序
The mechanism of action of 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Tetrahydropyran: A simpler analog with a similar ring structure but without the additional functional groups.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: Another derivative with different substituents on the ring.
2H-Pyran-2-one, tetrahydro-6-tridecyl-: A compound with a longer alkyl chain attached to the ring.
Uniqueness: What sets 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
69493-15-8 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
methyl 2-[(2R,6S)-6-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C9H16O3/c1-7-4-3-5-8(12-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChIキー |
MTOWUBNDZFQOBJ-JGVFFNPUSA-N |
異性体SMILES |
C[C@H]1CCC[C@@H](O1)CC(=O)OC |
正規SMILES |
CC1CCCC(O1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


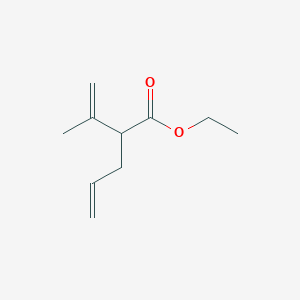
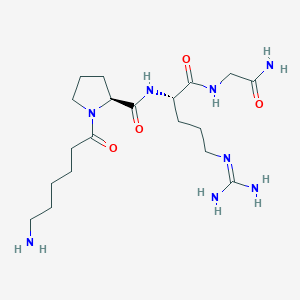
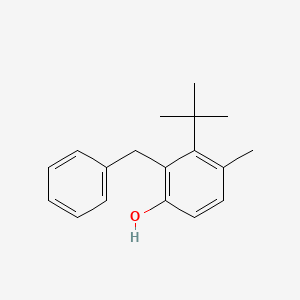
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
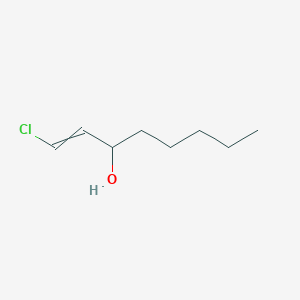
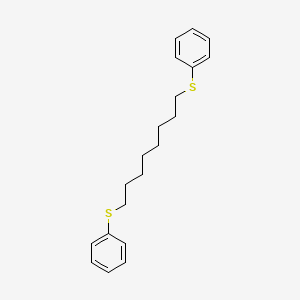
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

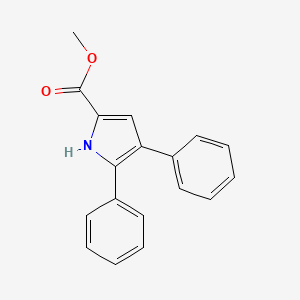



![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
